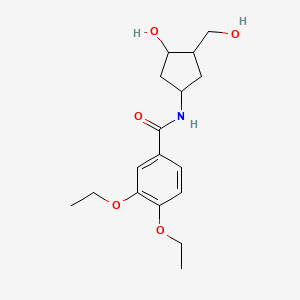

3,4-diethoxy-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

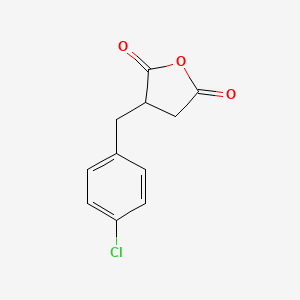

The compound “3,4-diethoxy-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide” is a complex organic molecule. It contains a cyclopentyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a benzamide moiety, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acid with an amine . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, cyclopentylamine, and N,N-diisopropylethylamine (DIEA) were dissolved in DMF. Then, 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) was added to the solution .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopentyl group would form a five-membered ring, and the benzamide moiety would consist of a benzene ring attached to a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the benzamide moiety could undergo reactions typical of amides, such as hydrolysis . The cyclopentyl group, being a cyclic alkane, might undergo reactions such as halogenation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of multiple hydroxyl groups could potentially make the compound soluble in water . The compound’s melting point, boiling point, and other physical properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Chemical Properties

One area of application involves the synthesis and characterization of complex benzamide derivatives through catalytic processes. For instance, the rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp(2) C-H bond activation, followed by intramolecular cyclization, represents a method for synthesizing 3-hydroxyisoindolin-1-ones, valuable intermediates in organic synthesis (Sharma et al., 2012). Similarly, electrophilic cyclization techniques have been applied to synthesize 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones, showcasing the versatility of benzamide derivatives in yielding complex molecular structures (Valle et al., 2005).

Pharmacological Applications

Benzamide derivatives have been explored for their potential in treating various medical conditions. The antihypertensive activity of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans indicates the therapeutic potential of benzamide-related compounds in managing hypertension (Cassidy et al., 1992). In addition, compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide have been identified for their δ-opioid agonistic properties, offering new avenues for chronic pain treatment (Nozaki et al., 2012).

Antispasmodic and Antihypoxic Properties

Research has also focused on the synthesis of benzamides and their evaluation for antispasmodic and antihypoxic activities. This underscores the potential of benzamide derivatives in addressing spasmodic conditions and enhancing tolerance to hypoxic environments, highlighting the broad therapeutic potential of these compounds (Bakibaev et al., 1994).

Propriétés

IUPAC Name |

3,4-diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-3-22-15-6-5-11(8-16(15)23-4-2)17(21)18-13-7-12(10-19)14(20)9-13/h5-6,8,12-14,19-20H,3-4,7,9-10H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWWLEQSSAIKDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CC(C(C2)O)CO)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)